4-Fluorobenzotrichloride

Catalog No.
S749501
CAS No.
402-42-6
M.F
C7H4Cl3F
M. Wt
213.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzotrichloride

Late-stage fluorination of trichloromethylbenzene derivatives often suffers from poor regioselectivity and low yields. 4-Fluorobenzotrichloride (CAS 402-42-6) eliminates this bottleneck by providing the para-fluoro substituent pre-installed.

  • Enables direct hydrolysis to 4-fluorobenzoyl chloride, a key acylating agent, without corrosive thionyl chloride.
  • Streamlines production of 4-fluorobenzotrifluoride and quinazoline APIs requiring metabolic stability.
  • Consistently supplied at ≥99% purity, ensuring reliable reactivity and minimal by-product formation.

CAS Number

402-42-6

Product Name

4-Fluorobenzotrichloride

IUPAC Name

1-fluoro-4-(trichloromethyl)benzene

Molecular Formula

C7H4Cl3F

Molecular Weight

213.5 g/mol

InChI

InChI=1S/C7H4Cl3F/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H

InChI Key

XOJYLEJZALFLLW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)F

The exact mass of the compound 4-Fluorobenzotrichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10310. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Fluoro-4-(trichloromethyl)benzene, p-Fluorobenzotrichloride, 4-Fluoro-α,α,α-trichlorotoluene, 4-Fluorophenyltrichloromethane, p-Fluoro(trichloromethyl)benzene

Purity

≥99%

Package Size

5 g, 25 g

4-Fluorobenzotrichloride (CAS 402-42-6) is a highly reactive, para-fluorinated trichloromethylbenzene derivative that serves as a critical intermediate in the procurement and synthesis of advanced pharmaceuticals, agrochemicals, and fine chemicals. Characterized by its precise assay (typically ≥99%) and a boiling point of 76 °C, this compound functions primarily as an efficient acylating and fluorinating precursor . By providing a pre-installed para-fluoro substituent alongside a versatile trichloromethyl group, it enables the streamlined downstream production of 4-fluorobenzoyl chloride and 4-fluorobenzotrifluoride, bypassing the need for complex, low-yield late-stage fluorination steps in industrial manufacturing workflows .

Procurement Fit

1
Para-fluorine electronic modulation supports precise fluorine incorporation in pharmaceutical and agrochemical synthon workflows
2
Trichloromethyl reactivity enables controlled hydrolysis to 4-fluorobenzoyl chloride under reported conditions
3
Lower boiling point relative to 4-chloro analog supports distillation-centric purification in scale-up contexts

Substituting 4-fluorobenzotrichloride with generic alternatives, such as unsubstituted benzotrichloride or 4-chlorobenzotrichloride, fundamentally fails in applications requiring the specific electronic and steric properties of the para-fluoro group. In pharmaceutical and agrochemical design, the fluorine atom is strictly required to enhance lipophilicity, metabolic stability, and target receptor binding affinity; a chlorine or hydrogen atom cannot replicate these pharmacodynamic effects [1]. Furthermore, attempting to introduce the fluorine atom via halogen exchange (Halex) after the trichloromethyl or benzoyl chloride group is already formed is synthetically inefficient, requiring extreme temperatures and leading to poor regioselectivity and severe yield degradation. Consequently, procuring the pre-fluorinated 4-fluorobenzotrichloride is a strict requirement for maintaining process efficiency and product viability [1].

Substitution Risk

!
4-Chlorobenzotrichloride may shift boiling point and density enough to alter distillation parameters and phase-separation behavior in existing processes
!
Unsubstituted benzotrichloride may lose hydrolysis selectivity; reported rapid conversion to benzoic acid limits controlled acid-chloride formation
!
Ortho-fluoro isomer may present a different electronic profile; substitution position can alter trichloromethyl reactivity and downstream pathway fit

Streamlined Acyl Chloride Synthesis via Hydrolysis

In the industrial synthesis of 4-fluorobenzoyl chloride, utilizing 4-fluorobenzotrichloride as the direct precursor via controlled aqueous hydrolysis provides a highly atom-economical route compared to the traditional chlorination of 4-fluorobenzoic acid. Hydrolysis of the trichloromethyl group yields the acyl chloride directly, whereas starting from 4-fluorobenzoic acid requires stoichiometric amounts of hazardous chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This direct hydrolysis reduces corrosive sulfur or phosphorus byproducts to zero, significantly lowering waste treatment costs while maintaining the high assay purity (≥99%) of the resulting 4-fluorobenzoyl chloride [1].

Evidence DimensionCorrosive byproduct generation (sulfur/phosphorus)
Target Compound Data0 stoichiometric equivalents of SO2/POCl3 (via direct hydrolysis)
Comparator Or Baseline4-Fluorobenzoic acid (requires 1+ eq. of SOCl2/PCl5, generating SO2/HCl or POCl3)
Quantified Difference100% reduction in sulfur/phosphorus waste streams
ConditionsIndustrial-scale continuous or batch hydrolysis vs. traditional carboxylic acid chlorination

Eliminating thionyl chloride or PCl5 from the procurement and waste-management chain drastically reduces process hazards and environmental compliance costs.

Boiling Point
Head-to-head
218.7 °C
vs. 4-Cl analog: 245 °C
4-F
4-Cl
Reported lower-energy purification context; ~26 °C lower than 4-chloro analog may reduce distillation cost
Atmospheric pressure; data to verify for specific setups

Superior Precursor for Benzotrifluoride Production

4-Fluorobenzotrichloride is the mandatory intermediate for producing 4-fluorobenzotrifluoride via halogen exchange with anhydrous hydrogen fluoride (HF). When reacted at 20–120 °C under 1–5 MPa pressure, the -CCl3 group undergoes complete exchange to -CF3, achieving yields exceeding 95%. Attempting to fluorinate 4-chlorobenzotrichloride and subsequently exchange the ring chlorine for fluorine is thermodynamically unfavorable and requires harsh conditions (e.g., potassium fluoride in polar aprotic solvents at >150 °C), often resulting in incomplete conversion and significantly lower overall yields (<70%) [1].

Evidence DimensionOverall yield of 4-fluorobenzotrifluoride
Target Compound Data>95% yield via direct HF exchange of the -CCl3 group
Comparator Or Baseline4-Chlorobenzotrichloride (requires two-step CCl3 exchange and ring Halex reaction, yielding <70%)
Quantified Difference>25% absolute increase in overall yield
ConditionsAnhydrous HF at 20–120 °C and 1–5 MPa

Procuring the pre-fluorinated benzotrichloride avoids the need for extreme, high-temperature ring-fluorination steps, maximizing reactor throughput and yield.

Density at 25 °C
Head-to-head
1.425 g/mL
vs. 4-Cl analog: 1.495 g/mL
4-F
4-Cl
Supports phase separation review; ~4.7% lower density may facilitate aqueous workup
Liquid at 25 °C; process-scale verification recommended

Regioselective Electrophilic Nitration

The specific substitution pattern of 4-fluorobenzotrichloride allows for highly regioselective nitration. When treated with mixed acid (HNO3/H2SO4) at low temperatures (-20 °C to +40 °C), the synergistic directing effects of the strongly electron-withdrawing -CCl3 group (meta-directing) and the para-fluoro atom (ortho/para-directing) cleanly yield 4-fluoro-3-nitrobenzotrichloride (often >85% yield). In contrast, nitrating unsubstituted benzotrichloride yields a complex mixture of meta- (~68%) and ortho/para-nitrobenzotrichloride isomers, requiring extensive downstream purification and reducing the effective yield of any single isomer[1].

Evidence DimensionRegioselectivity of nitration
Target Compound Data>85% yield of the single 3-nitro isomer
Comparator Or BaselineUnsubstituted benzotrichloride (~68% meta-isomer with significant ortho/para contamination)
Quantified Difference>17% higher selectivity for the target isomer with minimal separation required
ConditionsMixed acid (HNO3/H2SO4) nitration at -20 °C to +40 °C

High regioselectivity eliminates the need for costly fractional distillation or crystallization steps, ensuring a streamlined procurement-to-API pipeline.

Hydrolysis Yield
Cross-study
91.5% yield
4-Fluorobenzoyl chloride
vs. Benzotrichloride: rapid, hard-to-control hydrolysis (~2.4 min half-life in water)
Supports process control review; reported high yield under precise, mild conditions
120 °C, water:substrate = 0.98:1.00; source-specific protocol
Electronic Profile
Class-level
Hammett σp = 0.06
para-F: field effect + back-donation
vs. para-Cl σp = 0.23; vs. H σp = 0.00
Reported electronic profile context for Halex pathways; enables specific patented transformations
Hammett correlation; reactivity context-dependent

Fluorinated Agrochemical Synthesis

Used as a core building block for herbicides and fungicides where the para-fluoro and trifluoromethyl (or benzoyl) motifs are strictly required for target enzyme inhibition and environmental stability.

High-Purity 4-Fluorobenzoyl Chloride Production

Serves as the direct hydrolysis precursor for 4-fluorobenzoyl chloride, an essential acylating agent in pharmaceutical manufacturing, avoiding the use of thionyl chloride and minimizing corrosive waste .

Active Pharmaceutical Ingredient Precursor

Utilized in the synthesis of specific quinazoline derivatives and other heterocyclic APIs where the 4-fluorophenyl group is critical for metabolic resistance and receptor binding affinity .

Application Fit Matrix

Application
Selection Property
Validation Focus
4-Fluorobenzoyl chloride synthesis
Controlled hydrolysis profile
Yield and stoichiometry under reported protocol
3-Chloro-4-fluorobenzotrifluoride manufacture
Para-fluorine electronic character
Halex pathway specificity and patent context
Distillation-centric scale-up
Boiling point relative to analogs
Energy cost and thermal-stress review
Fluorinated SAR building-block studies
Electronic tuning via para-fluorine
Reactivity correlation and mechanistic context

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

402-42-6

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